4-Methoxy-3-(methylsulfamoyl)benzoic acid
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Overview
Description
4-Methoxy-3-(methylsulfamoyl)benzoic acid is an organic compound with the molecular formula C9H11NO5S and a molecular weight of 245.26 g/mol It is characterized by the presence of a methoxy group, a methylsulfamoyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often involve the use of sulfonating agents such as chlorosulfonic acid and subsequent treatment with methylamine under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production methods for 4-Methoxy-3-(methylsulfamoyl)benzoic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-(methylsulfamoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The methoxy and methylsulfamoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted benzoic acid derivatives .
Scientific Research Applications
4-Methoxy-3-(methylsulfamoyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(methylsulfamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and methylsulfamoyl groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-(methylsulfamoyl)benzoic acid
- 4-Methoxy-3-(ethylsulfamoyl)benzoic acid
- 4-Methoxy-3-(methylsulfamoyl)benzamide
Uniqueness
4-Methoxy-3-(methylsulfamoyl)benzoic acid is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
4-methoxy-3-(methylsulfamoyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5S/c1-10-16(13,14)8-5-6(9(11)12)3-4-7(8)15-2/h3-5,10H,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBCISMVWOJEGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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